CCK-B Receptor Affinity: 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Exhibits a Distinct IC50 Profile
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde demonstrates a quantifiable difference in affinity for the Cholecystokinin type B (CCK-B) receptor compared to the baseline of general in-class pyridine carboxaldehyde activity. A direct assay shows the compound inhibits the binding of [125I]CCK-8 to the CCK-B receptor in mouse brain with an IC50 value of 31 nM at pH 6.5 [1]. This data point serves as a specific marker for this compound's interaction with this target, distinguishing it from other pyridine carboxaldehydes where such activity is not reported or is significantly lower [2].
| Evidence Dimension | Inhibition of [125I]CCK-8 binding to CCK-B receptor (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Pyridine-2-carboxaldehyde and other simple analogs (baseline: no reported activity or significantly higher IC50) |
| Quantified Difference | 31 nM (specific inhibition profile) |
| Conditions | Mouse brain membrane assay, pH 6.5, using [125I]CCK-8 radioligand [1] |
Why This Matters
This specific nanomolar affinity profile validates the selection of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde for research focused on CCK-B receptor pharmacology, where a generic pyridine carboxaldehyde would likely yield different or no activity.
- [1] BindingDB. PrimarySearch_ki for Cholecystokinin type B receptor. Assay ID: 6, Entry ID: 50029139. View Source
- [2] BindingDB. Binding data for various pyridine carboxaldehyde derivatives. Accessed 2024. View Source
